molecular formula C13H17Cl2N3O B5357996 N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide

N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide

Cat. No. B5357996
M. Wt: 302.20 g/mol
InChI Key: YSJVJTWPAWMILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide, also known as Etizolam, is a thienodiazepine derivative that is commonly used in scientific research applications. It is a psychoactive drug that has been found to have sedative, anxiolytic, and hypnotic properties.

Mechanism of Action

N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide acts on the GABA receptor, which is responsible for inhibiting neurotransmission in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. It has also been found to decrease the levels of cortisol, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is that it is a potent and selective agonist of the GABA receptor. This makes it a useful tool for studying the effects of GABA on the central nervous system. However, one limitation is that it can be difficult to obtain and is often expensive.

Future Directions

There are a number of future directions for research on N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide. One area of interest is its potential use as a treatment for anxiety and other psychiatric disorders. Another area of interest is its effects on the GABA receptor and its potential for use in drug development. Additionally, further research is needed to better understand the long-term effects of this compound use.

Synthesis Methods

N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide is synthesized by reacting 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with ethyl 4-(2-chlorophenyl)-1-piperazinecarboxylate in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to be effective in treating anxiety, insomnia, and panic disorders. It has also been used to study the effects of thienodiazepines on the GABA receptor.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-2-17-5-7-18(8-6-17)13(19)16-12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJVJTWPAWMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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